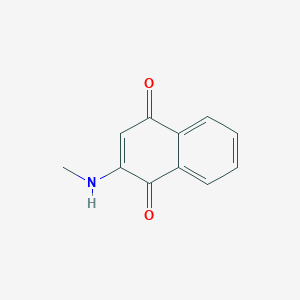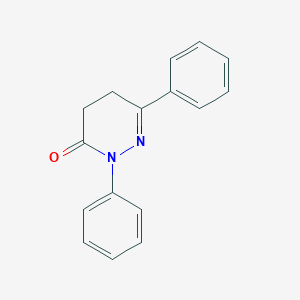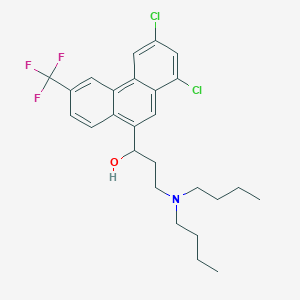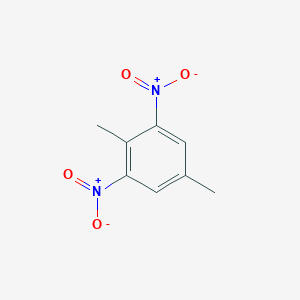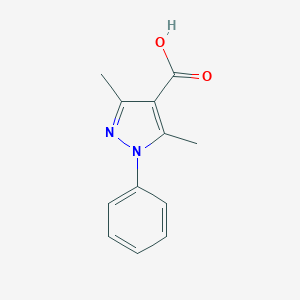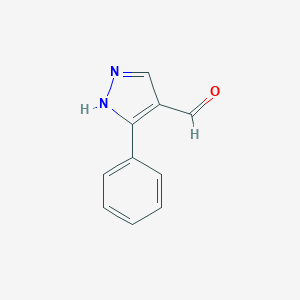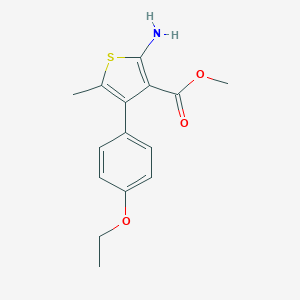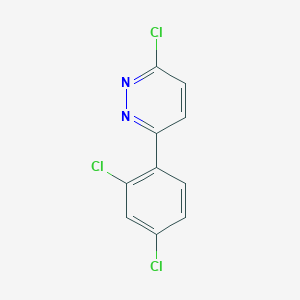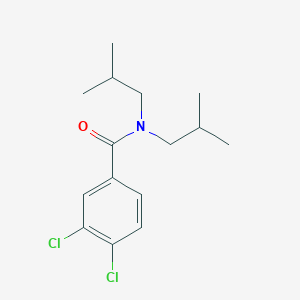
3,4-dichloro-N,N-bis(2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N,N-bis(2-methylpropyl)benzamide, also known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and widely used insect repellent in the world. The purpose of
Mecanismo De Acción
The mechanism of action of DEET is still not fully understood. It is believed that DEET works by interfering with the sense of smell of insects, making it difficult for them to locate their target. DEET may also interfere with the feeding behavior of insects, making it more difficult for them to bite or feed on humans or animals.
Biochemical and Physiological Effects
DEET has been shown to have minimal toxicity in humans and animals when used as directed. However, there have been reports of adverse effects in some individuals, including skin irritation, eye irritation, and respiratory problems. DEET has also been shown to be toxic to some aquatic organisms, including fish and amphibians.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is widely used in laboratory experiments to study the behavior of insects and their response to repellents. Its effectiveness in repelling insects makes it a valuable tool for researchers. However, there are some limitations to using DEET in lab experiments. For example, the effectiveness of DEET may vary depending on the species of insect being studied, and the concentration of DEET used may affect the results of the experiment.
Direcciones Futuras
There are several future directions for research on DEET. One area of research is to better understand the mechanism of action of DEET and how it affects the behavior of insects. Another area of research is to develop new and more effective insect repellents that are less toxic to humans and the environment. Finally, research is needed to better understand the long-term effects of DEET exposure on humans and animals.
Conclusion
In conclusion, DEET is a widely used insect repellent that has been extensively studied in laboratory and field settings. Its effectiveness in repelling insects makes it a valuable tool for researchers, but there are also limitations to its use in lab experiments. There are several future directions for research on DEET, including understanding its mechanism of action, developing new insect repellents, and studying the long-term effects of DEET exposure.
Métodos De Síntesis
DEET is synthesized by reacting toluene with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with diethylamine to form DEET. The synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
DEET is widely used as an insect repellent in various commercial and military applications. It is also used in scientific research to study the behavior of insects and their response to repellents. DEET has been extensively studied in laboratory and field settings to determine its effectiveness in repelling various insects, including mosquitoes, ticks, and flies.
Propiedades
Número CAS |
7504-76-9 |
|---|---|
Nombre del producto |
3,4-dichloro-N,N-bis(2-methylpropyl)benzamide |
Fórmula molecular |
C15H21Cl2NO |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-10(2)8-18(9-11(3)4)15(19)12-5-6-13(16)14(17)7-12/h5-7,10-11H,8-9H2,1-4H3 |
Clave InChI |
BVDQKFOKPUPZER-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Otros números CAS |
7504-76-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



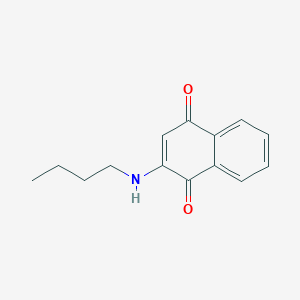
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
